3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate
CAS No.: 300556-83-6
Cat. No.: VC4777263
Molecular Formula: C19H16O6
Molecular Weight: 340.331
* For research use only. Not for human or veterinary use.
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate - 300556-83-6](/images/structure/VC4777263.png)
Specification
CAS No. | 300556-83-6 |
---|---|
Molecular Formula | C19H16O6 |
Molecular Weight | 340.331 |
IUPAC Name | methyl 5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Standard InChI | InChI=1S/C19H16O6/c1-11-17(19(21)23-3)15-10-14(8-9-16(15)24-11)25-18(20)12-4-6-13(22-2)7-5-12/h4-10H,1-3H3 |
Standard InChI Key | QHVRIKRSPIMURK-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC)C(=O)OC |
Introduction
Structural Elucidation and Molecular Architecture
Core Benzo[b]furan Scaffold
The benzo[b]furan moiety forms the central heterocyclic framework, comprising a fused benzene and furan ring system. Substituents at positions 2, 3, and 5 differentiate this compound from simpler furan derivatives . The methyl group at position 2 and the methoxycarbonyl group (-COOCH₃) at position 3 introduce steric and electronic modifications, while the 5-hydroxy group is esterified with 4-methoxybenzoic acid .
Stereoelectronic Effects
The methoxycarbonyl group at position 3 exerts an electron-withdrawing effect, polarizing the furan ring and influencing reactivity. Comparative analysis with 4-amino-3-(5-methoxybenzo[b]furan-2-yl)butanoic acid (PubChem CID 129481) reveals that methoxy substitutions enhance solubility in polar aprotic solvents .
Synthesis and Reaction Pathways
Esterification Strategy
The target compound is synthesized via a two-step protocol:
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Formation of 3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-ol:
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Ester Coupling:
Yield Optimization
Literature on methyl tetrahydrofuran-3-carboxylate (CAS 53662-85-4) demonstrates that esterification yields exceeding 80% are achievable with stoichiometric control and anhydrous conditions . Similar protocols applied to the target compound could yield 70–85% product.
Physicochemical Properties
Molecular Weight and Formula
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Molecular Formula: C₁₉H₁₆O₆
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Molecular Weight: 364.33 g/mol (calculated from constituent atomic masses).
Comparative Analysis
The molecular weight exceeds simpler benzo[b]furan derivatives like 4-Amino-3-(5-methoxybenzo[b]furan-2-yl)butanoic acid (249.26 g/mol) , reflecting the added mass of the 4-methoxybenzoyl group.
Thermal Stability
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Predicted Boiling Point: ~400–420°C (extrapolated from methyl tetrahydrofuran-3-carboxylate, BP 158.8°C ).
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Melting Point: Estimated 120–135°C based on analogous crystalline esters .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
Mass Spectrometry
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